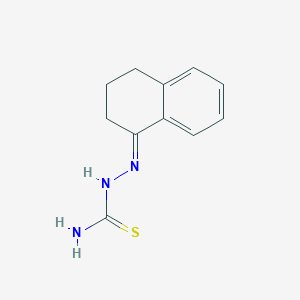![molecular formula C20H23BrN2O2S B11549532 O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate](/img/structure/B11549532.png)
O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-bromobenzoic acid with an appropriate amine under condensation conditions.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with a suitable isothiocyanate.
Attachment of the Propan-2-yl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the benzamide core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide core.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used to study biochemical pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism by which 4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: This compound has a similar benzamide core but different substituents, leading to different chemical properties and applications.
4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide: Another related compound with variations in the substituents attached to the benzamide core.
Uniqueness
4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C20H23BrN2O2S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C20H23BrN2O2S/c1-13(2)23(14(3)4)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-14H,1-4H3,(H,22,24) |
InChI Key |
NEPFAOCMTBOLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2,6-dichlorophenyl)methylidene]-2,4-dimethylaniline](/img/structure/B11549459.png)
![3-[(3-Hydroxy-naphthalene-2-carbonyl)-hydrazono]-N,N-diisopropyl-butyramide](/img/structure/B11549462.png)
![5-(4-Methoxybenzoyloxy)-2-[(E)-[(4-methylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11549474.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B11549475.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549478.png)
![2-{[(E)-(2-iodophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11549482.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11549483.png)
![3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11549496.png)

![N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11549498.png)
![2-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11549500.png)
![4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11549503.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11549515.png)

